An In-depth Technical Guide to 11-Oxomogroside IV A: Discovery, Natural Sources, and Analysis
An In-depth Technical Guide to 11-Oxomogroside IV A: Discovery, Natural Sources, and Analysis
This technical guide provides a comprehensive overview of 11-Oxomogroside IV A, a cucurbitane triterpenoid glycoside of interest to researchers, scientists, and drug development professionals. The document details its discovery, natural origins, analytical methodologies, and potential biological significance.
Discovery and Natural Occurrence
11-Oxomogroside IV A is a naturally occurring compound first identified in the unripe fruits of Siraitia grosvenori, a perennial vine belonging to the Cucurbitaceae family.[1][2] This plant, commonly known as monk fruit or Luo Han Guo, is native to Southern China and is renowned for its intensely sweet-tasting fruit.[3] The sweetness of monk fruit is primarily attributed to a group of cucurbitane-type tetracyclic triterpenoid glycosides known as mogrosides.[3]
The isolation and structural elucidation of 11-Oxomogroside IV A were reported in a 2007 study by Dianpeng Li and colleagues, which focused on the chemical constituents of unripe Siraitia grosvenori fruits.[1][2] This discovery expanded the known diversity of mogrosides and highlighted the chemical richness of this plant species.
Physicochemical Properties
While detailed physicochemical data for 11-Oxomogroside IV A is not extensively published, it shares a core cucurbitane triterpenoid structure with other mogrosides. These compounds are generally characterized by their high molecular weight and glycosidic linkages, which contribute to their water solubility and sweet taste.
Natural Sources and Quantification
The primary natural source of 11-Oxomogroside IV A is the fruit of Siraitia grosvenori.[1] The concentration of this specific mogroside can vary depending on the maturity of the fruit, with studies indicating its presence in the unripe stages.[2]
Quantitative analysis of mogrosides, including compounds structurally similar to 11-Oxomogroside IV A, has been achieved using High-Performance Liquid Chromatography (HPLC). The table below summarizes the parameters of an HPLC method developed for the simultaneous determination of several mogrosides in Siraitia grosvenori fruits, which is applicable for the analysis of 11-Oxomogroside IV A.[2]
| Parameter | Value |
| Chromatographic Column | ZORBAX SB-C18 (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Water (A) and Acetonitrile (B) |
| 0-3 min: 20% B -> 30% B | |
| 3-8 min: 30% B -> 35% B | |
| 8-9 min: 35% B | |
| Flow Rate | 0.8 mL/min |
| Detection Wavelength | 203 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
This HPLC method demonstrated good linearity and average recovery rates for the analyzed mogrosides, suggesting its suitability for the quality control and quantification of 11-Oxomogroside IV A in plant extracts and derived products.[2]
Experimental Protocols
Isolation and Purification of 11-Oxomogroside IV A (General Protocol)
The following is a generalized protocol for the isolation and purification of 11-Oxomogroside IV A from the unripe fruits of Siraitia grosvenori, based on common methods for mogroside extraction.
Materials:
-
Unripe fruits of Siraitia grosvenori
-
Methanol or Ethanol
-
Water
-
Macroporous resin column
-
Silica gel column
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Extraction: The dried and powdered unripe fruit material is extracted with an aqueous alcohol solution (e.g., 80% methanol) at room temperature. The extraction is typically repeated multiple times to ensure complete recovery of the glycosides.
-
Solvent Removal: The combined extracts are concentrated under reduced pressure to remove the organic solvent, yielding a crude aqueous extract.
-
Preliminary Purification: The aqueous extract is passed through a macroporous resin column to remove polar impurities. The mogrosides are adsorbed onto the resin and subsequently eluted with a higher concentration of alcohol.
-
Silica Gel Chromatography: The enriched mogroside fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform and methanol to separate the different mogroside components.
-
Preparative HPLC: Fractions containing 11-Oxomogroside IV A are further purified by preparative HPLC using a C18 column and a suitable mobile phase, such as a water/acetonitrile gradient.
-
Structure Elucidation: The purified 11-Oxomogroside IV A is identified and its structure confirmed using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Analytical Quantification by HPLC
The analytical HPLC method detailed in the table above can be used for the quantitative determination of 11-Oxomogroside IV A in various samples. A standard curve should be prepared using a purified and quantified standard of 11-Oxomogroside IV A to ensure accurate quantification.
Biological Activity and Potential Signaling Pathways
While specific studies on the biological activity and signaling pathways of 11-Oxomogroside IV A are limited, the broader class of mogrosides from Siraitia grosvenori has been investigated for various pharmacological effects, including antioxidant, anti-inflammatory, and anti-cancer activities.[3]
A closely related compound, 11-oxo-mogroside V, has demonstrated potent antioxidant properties by scavenging reactive oxygen species (ROS) and protecting against oxidative DNA damage.[4][5][6] It has also been shown to exhibit inhibitory effects on tumor promotion.[4][]
Based on the known activities of related mogrosides, a putative signaling pathway for the antioxidant and cytoprotective effects of 11-Oxomogroside IV A can be proposed. This hypothetical pathway involves the modulation of intracellular redox balance and the inhibition of pro-inflammatory and pro-carcinogenic signaling cascades.
Caption: Putative signaling pathway for 11-Oxomogroside IV A's bioactivity.
Experimental Workflows
The discovery and characterization of 11-Oxomogroside IV A follow a logical experimental workflow, from the initial extraction from its natural source to its final structural elucidation and biological testing.
Caption: Experimental workflow for the discovery of 11-Oxomogroside IV A.
Future Directions
Further research is warranted to fully characterize the bioactivities of 11-Oxomogroside IV A. Key areas for future investigation include:
-
Quantitative profiling: Determining the precise concentration of 11-Oxomogroside IV A in Siraitia grosvenori at different stages of fruit development.
-
Pharmacological screening: A comprehensive evaluation of its potential anti-inflammatory, anti-cancer, and metabolic effects.
-
Mechanism of action: Elucidating the specific molecular targets and signaling pathways modulated by 11-Oxomogroside IV A.
-
Bioavailability and metabolism: Investigating its absorption, distribution, metabolism, and excretion (ADME) properties to understand its in vivo behavior.
This in-depth guide serves as a foundational resource for researchers and professionals interested in the natural product chemistry and therapeutic potential of 11-Oxomogroside IV A. The provided methodologies and conceptual frameworks offer a starting point for further exploration and development of this promising compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 11-Oxomogroside III | CAS:952481-53-7 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Recent Advances in the Distribution, Chemical Composition, Health Benefits, and Application of the Fruit of Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The antioxidant activities of natural sweeteners, mogrosides, from fruits of Siraitia grosvenori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 11-Oxo-mogroside V | CAS:126105-11-1 | Manufacturer ChemFaces [chemfaces.com]
